molecular formula C12H15F3N2 B13955037 N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine

N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13955037
M. Wt: 244.26 g/mol
InChI Key: DJASPQRBHLADQV-UHFFFAOYSA-N
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Description

N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cycloaddition reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the benzyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-1-(trifluoromethyl)pyrrolidin-3-one, while reduction could produce N-benzyl-1-(trifluoromethyl)pyrrolidine.

Scientific Research Applications

N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, contributing to binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its trifluoromethyl and benzyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl group provides opportunities for π-π interactions and other non-covalent interactions with biological targets .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)17-7-6-11(9-17)16-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2

InChI Key

DJASPQRBHLADQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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